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Compound of Interest

Compound Name: trans-2-Phenoxycyclopropylamine

CAS No.: 702-27-2

Cat. No.: B1617732

Get Quote

trans-2-Phenoxycyclopropylamine, widely known by its nonproprietary name

tranylcypromine, is a potent monoamine oxidase inhibitor (MAOI) used in the clinical

management of major depressive disorder, particularly for cases that are treatment-resistant.[1]

[2][3][4] Structurally, it is a non-hydrazine derivative and an analog of amphetamine, a feature

that contributes to its complex pharmacological profile.[5][6] Unlike many modern

antidepressants that target neurotransmitter reuptake, tranylcypromine's primary mechanism

involves the direct, irreversible inhibition of a key enzyme family responsible for

neurotransmitter degradation. This guide provides a detailed exploration of its molecular

mechanism, the downstream physiological consequences, its off-target activities, and the

experimental methodologies used to characterize its action.

Core Molecular Mechanism: Irreversible Inhibition of
Monoamine Oxidase
The fundamental action of tranylcypromine is the potent, non-selective, and irreversible

inhibition of monoamine oxidase (MAO).[1][7][8]
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The Monoamine Oxidase Enzymes: MAO-A and MAO-B
MAO is a mitochondrial-bound enzyme existing in two isoforms, MAO-A and MAO-B, which

share approximately 73% sequence identity but differ in their substrate specificity, inhibitor

sensitivity, and tissue distribution.[9][10]

MAO-A: Primarily metabolizes serotonin and norepinephrine. It is found in high

concentrations in the gut, placenta, and liver, as well as catecholaminergic and serotonergic

neurons in the brain.[5][10]

MAO-B: Preferentially metabolizes phenylethylamine and is the primary enzyme for

dopamine degradation in the human brain's substantia nigra.[5][10] Both isoforms can

degrade dopamine, norepinephrine, and tyramine.[11]

Mechanism of Irreversible Inhibition
Tranylcypromine acts as a mechanism-based inhibitor, or "suicide inhibitor."[12][13] The MAO

enzyme recognizes tranylcypromine as a substrate and initiates its catalytic cycle. However,

the strained cyclopropyl ring of the molecule undergoes oxidative cleavage, forming a highly

reactive radical intermediate. This intermediate then forms a stable, covalent bond with the N5

atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme

permanently inactive.[13][14] Because the inhibition is irreversible, restoration of MAO activity

requires the de novo synthesis of the enzyme, a process that can take days to weeks.[5][7]

This explains why tranylcypromine's pharmacodynamic effects are long-lasting (days to a

week) despite its short pharmacokinetic half-life of about 2 hours.[1][5]
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Figure 2: Downstream Effects of MAO Inhibition.
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Quantitative Pharmacology and Off-Target Profile
While potent MAO inhibition is its primary mechanism, a comprehensive understanding

requires examining its quantitative inhibitory parameters and secondary pharmacological

targets.

Inhibition Potency and Selectivity
Tranylcypromine is considered non-selective, though some evidence suggests a slight

preference for MAO-B. [1]Its potency is high, with a fluorinated analog, 4-fluorotranylcypromine,

being approximately 10 times more potent in vitro than the parent compound. [15][16]

Target Enzyme Inhibitor Parameter Value Reference

LSD1 trans-2-PCPA KI 242 µM [13]

kinact 0.0106 s-1 [13]

IC50 < 2 µM [1]

CYP2C19 Tranylcypromine Ki (Competitive) 32 µM [17]

CYP2C9 Tranylcypromine
Ki

(Noncompetitive)
56 µM [17]

CYP2D6 Tranylcypromine Ki (Competitive) 367 µM [17]

| CYP2A6 | Tranylcypromine | Inhibition | Yes | [5][18]|

Table 1: Quantitative Inhibition Data for Tranylcypromine (trans-2-PCPA).

Off-Target Activity: LSD1 and CYP Enzymes
Beyond MAO, tranylcypromine has been identified as a potent inhibitor of other enzymes,

which may contribute to its overall effects and present opportunities for new therapeutic

applications. [19]

Lysine-Specific Demethylase 1 (LSD1/KDM1A): Tranylcypromine is a mechanism-based

irreversible inhibitor of LSD1, a flavin-dependent histone demethylase. [1][13][20]LSD1 is

overexpressed in several types of cancer, and its inhibition can derepress tumor suppressor
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genes. [1]This has spurred research into tranylcypromine and its analogs as potential anti-

cancer agents. [1][21]* Cytochrome P450 (CYP) Enzymes: Tranylcypromine inhibits several

CYP enzymes, including CYP2A6, CYP2C19, CYP2C9, and CYP2D6, although the clinical

significance for most of these interactions at therapeutic doses is considered low. [18][17]

Experimental Methodologies for Mechanistic
Elucidation
The characterization of tranylcypromine's mechanism relies on a combination of in vitro

enzymatic assays and in vivo neurochemical techniques.

In Vitro Determination of MAO Inhibition
Assessing the potency and kinetics of MAO inhibitors is fundamental. A common approach is a

fluorometric or luminescent assay using recombinant human MAO-A and MAO-B. [9][22][23]
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Figure 3: Workflow for an In Vitro MAO Inhibition Assay.
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Detailed Protocol: Fluorometric MAO Activity Assay
This protocol is a representative example for determining the IC₅₀ of tranylcypromine. [9][23]

[24]

Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme,

a stock solution of tranylcypromine, a suitable substrate (e.g., p-tyramine), and a detection

system (e.g., horseradish peroxidase and a fluorometric probe like Amplex Red).

Inhibitor Dilution: Perform a serial dilution of tranylcypromine to create a range of

concentrations for testing.

Pre-incubation: In a 96-well microplate, add the MAO enzyme to each well, followed by the

diluted tranylcypromine or vehicle control. Allow to pre-incubate for a specified time (e.g., 15

minutes) at 37°C to permit inhibitor binding.

Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. This

reaction produces hydrogen peroxide (H₂O₂) as a byproduct.

Signal Detection: After a set reaction time (e.g., 20-30 minutes), add the detection reagent.

The H₂O₂ reacts with the probe in the presence of HRP to generate a fluorescent product.

Measurement: Read the fluorescence intensity using a microplate reader (e.g., λex = 530 nm

/ λem = 585 nm).

Data Analysis: Calculate the percent inhibition for each tranylcypromine concentration

relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Assessment: Brain Microdialysis
To confirm that MAO inhibition translates to increased synaptic neurotransmitter levels in the

living brain, in vivo microdialysis is the gold standard. [25][26]This technique involves

implanting a semi-permeable probe into a specific brain region (e.g., striatum, prefrontal cortex)

of a freely moving animal. The probe is perfused with an artificial cerebrospinal fluid, allowing

for the collection of extracellular molecules, including neurotransmitters, which are then

quantified by HPLC. [10][27]
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Clinical and Research Implications
Basis for Adverse Effects
The non-selective and powerful mechanism of tranylcypromine is also responsible for its

significant adverse effect profile.

Hypertensive Crisis: MAO-A in the gut is crucial for metabolizing dietary amines like

tyramine, found in aged cheeses and cured meats. [7][11]When MAO-A is inhibited, ingested

tyramine is absorbed systemically, causing a massive release of norepinephrine and leading

to a potentially fatal hypertensive crisis. [7]* Serotonin Syndrome: Co-administration with

other serotonergic agents (e.g., SSRIs) can lead to excessive synaptic serotonin, causing

serotonin syndrome, a life-threatening condition characterized by autonomic dysfunction,

neuromuscular excitation, and altered mental status. [2][7]

Future Directions
The dual activity of tranylcypromine as both an MAO and LSD1 inhibitor has opened new

avenues of research. The development of analogs with greater selectivity for LSD1 over MAO

is an active area in oncology drug discovery. [1]Understanding the interplay between these two

targets may also provide new insights into the pathophysiology of depression and other

neurological disorders.

Conclusion
trans-2-Phenoxycyclopropylamine (tranylcypromine) is a potent, non-selective, and

irreversible inhibitor of both MAO-A and MAO-B. Its mechanism of action involves the formation

of a covalent adduct with the enzyme's FAD cofactor, leading to a sustained increase in

synaptic levels of serotonin, norepinephrine, and dopamine. This core mechanism is

responsible for its powerful antidepressant effects. Concurrently, tranylcypromine exhibits

significant off-target activity as an inhibitor of the histone demethylase LSD1, a finding that has

positioned it as a lead compound in cancer epigenetics. A thorough understanding of this

multifaceted pharmacology is essential for its safe clinical use and for leveraging its unique

properties in future drug development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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